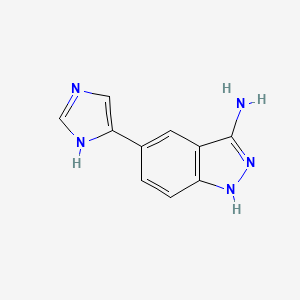

5-(1H-imidazol-5-yl)-1H-indazol-3-amine

Description

Properties

Molecular Formula |

C10H9N5 |

|---|---|

Molecular Weight |

199.21 g/mol |

IUPAC Name |

5-(1H-imidazol-5-yl)-1H-indazol-3-amine |

InChI |

InChI=1S/C10H9N5/c11-10-7-3-6(9-4-12-5-13-9)1-2-8(7)14-15-10/h1-5H,(H,12,13)(H3,11,14,15) |

InChI Key |

AAWDCFDAOCEJNS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C3=CN=CN3)C(=NN2)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategies for Indazole Derivatives

The synthesis of 1H-indazole derivatives, which form the core of the target molecule, is well-documented. Common approaches include:

Intramolecular palladium-catalyzed C-H amination of aminohydrazones : This method involves the preparation of aminohydrazones from tertiary amides followed by Pd-catalyzed cyclization to form the indazole ring.

Iodine-mediated direct aryl C-H amination : Diaryl or tert-butyl aryl ketone hydrazones are treated with iodine in the presence of potassium iodide and sodium acetate to yield 1H-indazoles.

Oxidative cyclization using hypervalent iodine reagents : Aryl hydrazones undergo direct aryl C-H amination with PIFA (bis-(trifluoroacetoxy)iodo)benzene to form indazoles with good functional group tolerance.

Copper-catalyzed cyclization of o-haloaryl N-sulfonylhydrazones : This method allows the formation of indazoles at relatively low temperatures with low catalyst loading.

These methods provide a foundation for the synthesis of substituted indazoles, including those bearing amino groups at position 3.

Specific Preparation of 5-(1H-imidazol-5-yl)-1H-indazol-3-amine

Direct literature specifically describing the synthesis of 5-(1H-imidazol-5-yl)-1H-indazol-3-amine is limited; however, its preparation can be logically inferred and adapted from related synthetic routes involving:

Formation of the indazole core with an amino substituent at position 3 , followed by

Introduction of the imidazol-5-yl substituent at position 5 via cross-coupling or condensation reactions.

A plausible synthetic route based on the literature and common heterocyclic chemistry principles is as follows:

Step 1: Synthesis of 3-amino-1H-indazole

Starting from appropriately substituted hydrazones or o-haloaryl hydrazones, the indazole ring is formed using Pd or Cu catalysis as described above.

Amino substitution at position 3 can be introduced by using amino-substituted precursors or by post-cyclization functional group transformations.

Step 2: Introduction of the 1H-imidazol-5-yl group at position 5

The 5-position of the indazole ring can be functionalized using palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination with imidazole derivatives, or via nucleophilic aromatic substitution if suitable leaving groups are present.

Alternatively, condensation reactions between 5-formyl or 5-halogenated indazole derivatives and imidazole-containing nucleophiles can be employed.

Relevant Process Patent Insights

A patent describing the preparation of related indazole derivatives with amino substituents and heteroaryl groups provides useful process details:

The process involves the preparation of tert-butyl protected indazole intermediates, followed by amination and substitution reactions under controlled temperatures (25-100°C).

Purification steps include solvent slurrying with methanol/dichloromethane mixtures and crystallization to achieve high purity (>96% by HPLC).

Reaction yields reported for similar indazole derivatives range from 70% to over 90%, indicating efficient synthetic protocols.

While the patent focuses on related compounds, the methodologies are adaptable for synthesizing 5-(1H-imidazol-5-yl)-1H-indazol-3-amine.

Summary Table of Preparation Methods

Research Findings and Considerations

The synthetic routes for indazole derivatives are well-established and versatile, allowing for functionalization at multiple positions.

Coordination chemistry of nitrogen atoms in the indazole and imidazole rings can affect catalyst activity and reaction outcomes, as noted in rhodium-catalyzed reactions.

Steric and electronic factors must be considered when selecting reaction conditions, especially for the introduction of the imidazol-5-yl substituent.

Purification techniques such as solvent slurrying and crystallization are critical to obtaining high-purity final products suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

5-(1H-imidazol-5-yl)-1H-indazol-3-amine can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) for oxidation, reducing agents like hydrogen gas for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the imidazole or indazole rings .

Scientific Research Applications

5-(1H-imidazol-5-yl)-1H-indazol-3-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a probe for studying biological processes due to its ability to interact with various biomolecules.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: It is used in the production of materials with specific properties, such as dyes and catalysts.

Mechanism of Action

The mechanism of action of 5-(1H-imidazol-5-yl)-1H-indazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and thereby exerting its effects. The specific pathways involved depend on the biological context and the nature of the target .

Comparison with Similar Compounds

Key Observations:

The trifluoromethyl group (5-(CF₃)-derivative) introduces strong electron-withdrawing effects, which may enhance metabolic stability but also increase toxicity risks . The 1,3-dioxane ring (5-(1,3-dioxan-2-yl)-derivative) likely improves solubility due to oxygen atoms but may reduce membrane permeability due to increased polarity .

Synthetic Flexibility :

- Suzuki coupling is a common strategy for introducing aryl/heteroaryl groups at the 5-position, as demonstrated in the synthesis of 5-(4-pyridinyl)-1H-indazol-3-amine .

- The amine group at the 3-position allows for further derivatization (e.g., amide formation), enabling optimization of pharmacokinetic or target-binding properties .

Safety and Toxicity: The trifluoromethyl derivative exhibits significant acute toxicity (oral, dermal, and inhalation hazards), necessitating careful handling . No toxicity data are provided for the imidazole or dioxane analogs, though their structural features suggest lower inherent risks compared to the CF₃-substituted compound.

Biological Activity

5-(1H-imidazol-5-yl)-1H-indazol-3-amine is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound 5-(1H-imidazol-5-yl)-1H-indazol-3-amine features a unique structure that combines an indazole and imidazole moiety, which may contribute to its biological properties. The structural formula can be represented as follows:

Antitumor Activity

Recent studies have explored the antitumor activity of 5-(1H-imidazol-5-yl)-1H-indazol-3-amine derivatives against various cancer cell lines. The following table summarizes the IC50 values obtained from different studies, indicating the concentration required to inhibit 50% of cell growth:

Case Study: Compound 6o

In a study by Wang et al., compound 6o demonstrated significant antiproliferative effects against the K562 cell line, with an IC50 value of 5.15 µM, indicating strong potential as an anticancer agent. Additionally, this compound showed selectivity for normal cells (HEK-293) with a higher IC50 value of 33.2 µM, suggesting lower toxicity to normal tissues compared to cancerous cells .

The biological activity of 5-(1H-imidazol-5-yl)-1H-indazol-3-amine is believed to involve several mechanisms:

- Apoptosis Induction : Studies indicate that this compound can trigger apoptosis in cancer cells by modulating pathways involving Bcl2 family proteins and the p53/MDM2 pathway .

- Enzyme Inhibition : Certain derivatives have shown inhibitory effects on specific kinases such as FGFR1 and FLT3, which are crucial in cancer cell signaling pathways. For instance, a derivative exhibited an IC50 value of 15 nM against FGFR1 .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the indazole scaffold can significantly impact the biological activity of these compounds. For example, introducing various substituents at specific positions on the indazole ring has been linked to enhanced potency against different cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.